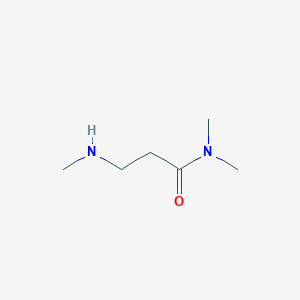

N,N-dimethyl-3-(methylamino)propanamide

Description

N,N-Dimethyl-3-(methylamino)propanamide (CAS: 17268-50-7) is a tertiary amide derivative with a methylamino substituent on the propionamide backbone. Its molecular formula is C₆H₁₄N₂O, and it features both a dimethylamide group (-CON(CH₃)₂) and a methylamino (-NHCH₃) moiety at the β-position (third carbon). Applications include its use as an intermediate in pharmaceutical synthesis and coordination chemistry.

Propriétés

IUPAC Name |

N,N-dimethyl-3-(methylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-7-5-4-6(9)8(2)3/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGPLHKHBMJCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601455 | |

| Record name | N,N,N~3~-Trimethyl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17268-50-7 | |

| Record name | N,N,N~3~-Trimethyl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N,N-dimethyl-3-(methylamino)propanamide can be synthesized through several methods. One common method involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile, which is then hydrogenated to yield this compound . The reaction conditions typically involve the use of a hydrogenation catalyst such as palladium on carbon and a solvent like ethanol.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The reaction is carried out in high-pressure reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The use of advanced catalysts and automated systems helps in achieving efficient and cost-effective production.

Analyse Des Réactions Chimiques

Types of Reactions

N,N-dimethyl-3-(methylamino)propanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Amides and carboxylic acids.

Reduction: Primary and secondary amines.

Substitution: Various substituted amides depending on the reagents used.

Applications De Recherche Scientifique

Scientific Research Applications

N,N-DMAP is utilized across various domains of scientific research:

Organic Synthesis

- Reagent for Amide Formation : N,N-DMAP is extensively used as a reagent in the synthesis of amides from carboxylic acids and amines, facilitating the formation of nitrogen-containing compounds crucial in pharmaceuticals and agrochemicals.

- Catalyst for Esterification : It plays a critical role in esterification reactions, which are fundamental in producing esters from acids and alcohols.

Biochemical Research

- Enzyme-Catalyzed Reactions : N,N-DMAP is employed in biochemical assays to enhance enzyme activity by increasing substrate availability through acylation processes. This application is vital for metabolic studies.

- Substrate for Biochemical Assays : It serves as a substrate in various assays aimed at studying enzyme kinetics and metabolic pathways.

Industrial Applications

- Surfactant Production : N,N-DMAP is used in the manufacture of surfactants, which are essential in detergents and cleaning products.

- Polymer Synthesis : The compound is involved in the production of polymers, contributing to materials science and engineering.

Study 1: Toxicity Assessment

A toxicity study on propanamide derivatives including N,N-DMAP revealed:

- Acute Oral Toxicity : LD50 greater than 2000 mg/kg body weight indicates low toxicity.

- Dermal Irritation : No significant irritation observed in rabbit models.

- Inhalation Exposure : Concentrations up to 5.005 mg/L did not result in adverse effects during a four-hour exposure period.

Study 2: Enzyme Interaction

In enzyme kinetics studies, N,N-DMAP was shown to enhance the activity of specific enzymes involved in metabolic pathways. This enhancement resulted from increased substrate availability due to acylation processes, leading to improved yields of desired products.

Mécanisme D'action

The mechanism of action of N,N-dimethyl-3-(methylamino)propanamide involves its interaction with various molecular targets and pathways. In biochemical reactions, it acts as a nucleophile, attacking electrophilic centers in substrates. The amide group in the compound can form hydrogen bonds with other molecules, facilitating various chemical transformations. Additionally, its dimethylamino group can participate in proton transfer reactions, influencing the reactivity of the compound.

Comparaison Avec Des Composés Similaires

Research Findings and Trends

- Pharmacological Potential: Piperazine and benzooxazinone derivatives exhibit higher bioactivity than the target compound, likely due to enhanced target binding .

- Synthetic Flexibility: The target compound’s methylamino group allows facile derivatization, enabling rapid generation of analogs for structure-activity studies .

- Safety Profiles: Compounds with aromatic substituents (e.g., benzooxazinone, benzodioxole) often require rigorous toxicity screening compared to aliphatic analogs .

Activité Biologique

N,N-dimethyl-3-(methylamino)propanamide, commonly referred to as N,N-DMAP, is an organic compound with significant biological activity primarily linked to its role as a catalyst in biochemical reactions. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₄N₂O

- Appearance : Colorless liquid

- Solubility : Soluble in various organic solvents such as ether and alcohol.

N,N-DMAP is recognized for its ability to facilitate acylation and esterification reactions, which are critical in both laboratory and industrial settings. Its unique structure allows it to act effectively as a catalyst in various biochemical pathways.

N,N-DMAP operates through several biochemical pathways:

- Catalytic Role : It enhances the rate of esterification and amidation reactions by acting as a nucleophile or electrophile depending on the reaction conditions.

- Interaction with Enzymes : N,N-DMAP can modulate enzyme activity by binding to active sites, thereby influencing metabolic pathways.

Types of Reactions Involving N,N-DMAP

| Reaction Type | Description |

|---|---|

| Esterification | Formation of esters from acids and alcohols. |

| Amidation | Formation of amides from carboxylic acids and amines. |

| Oxidation | Conversion to corresponding oxides or carboxylic acids using oxidizing agents like potassium permanganate. |

| Reduction | Reduction to primary or secondary amines using lithium aluminum hydride. |

Biological Applications

N,N-DMAP has been utilized in various biological studies due to its catalytic properties:

- Biochemical Assays : It serves as a catalyst in enzyme-catalyzed reactions, enhancing the efficiency of assays used for metabolic studies.

- Organic Synthesis : The compound is integral in synthesizing nitrogen-containing compounds, which are vital in pharmaceuticals and agrochemicals.

- Research Studies : It has been employed in studies focusing on metabolic pathways involving esterification and amidation processes .

Study 1: Toxicity Assessment

A toxicity study conducted on propanamide derivatives (including N,N-DMAP) revealed the following findings:

- Acute Oral Toxicity : The oral LD50 was greater than 2000 mg/kg body weight, indicating low toxicity.

- Dermal Irritation : No significant dermal irritation was observed in rabbit models.

- Inhalation Exposure : Exposure at concentrations up to 5.005 mg/L did not result in adverse effects during a four-hour exposure period .

Study 2: Enzyme Interaction

In a study examining enzyme kinetics, N,N-DMAP was shown to enhance the activity of certain enzymes involved in metabolic pathways by increasing substrate availability through acylation processes. This resulted in improved yields of desired products in biochemical assays .

Q & A

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.